molecular formula C15H14ClNO2 B1633125 2-chloro-N-(2-methoxybenzyl)benzamide

2-chloro-N-(2-methoxybenzyl)benzamide

Cat. No.: B1633125
M. Wt: 275.73 g/mol
InChI Key: CLNPIODUHVCQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-methoxybenzyl)benzamide is a benzamide derivative featuring a chloro substituent on the benzoyl ring and a 2-methoxybenzyl group attached to the amide nitrogen. These compounds are of interest due to their applications in pharmaceuticals, agrochemicals, and materials science, often serving as intermediates in synthesis or bioactive molecules .

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

2-chloro-N-[(2-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C15H14ClNO2/c1-19-14-9-5-2-6-11(14)10-17-15(18)12-7-3-4-8-13(12)16/h2-9H,10H2,1H3,(H,17,18)

InChI Key

CLNPIODUHVCQLL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Melting Points and Solubility :
Substituents significantly influence physical properties. For example, in a series of 2-chloro-N-(pyrimidinyl)benzamides (), the methoxy-substituted derivative (compound 16) exhibits a higher melting point (166–167°C) compared to the methyl-substituted analog (compound 15, 126–128°C). This trend aligns with the polar nature of methoxy groups, which enhance intermolecular forces such as dipole-dipole interactions .

Table 1: Melting Points of Selected Benzamide Derivatives

Compound Substituent Melting Point (°C) Reference
2-Chloro-N-(4-methoxyphenyl)benzamide 4-OCH₃, 2-Cl Not reported
Compound 16 () Pyrimidine-6-OCH₃ 166–167
Compound 15 () Pyrimidine-6-CH₃ 126–128

Electronic and Conformational Effects

Dihedral Angles and Planarity :

  • In 2-chloro-N-(4-methoxyphenyl)benzamide (), the dihedral angle between the two benzene rings is 79.20°, indicating near-orthogonal orientation. This conformation may limit π-π stacking interactions compared to more planar analogs .

Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro in ’s compound 4) increase electrophilicity, favoring nucleophilic substitution reactions. Conversely, the 2-methoxy group in the target compound is electron-donating, which may stabilize resonance structures and alter reactivity patterns .

Heterocyclic Modifications :

  • Thiazole-containing analogs (e.g., 2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide, ) introduce heterocyclic motifs that enhance bioactivity.
  • Indole derivatives (e.g., ’s 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide) engage in π-π stacking and hydrogen bonding, highlighting the role of aromatic heterocycles in modulating pharmacological properties .

Hydrogen Bonding and DFT Studies :

  • DFT analyses of 2-chloro-N-(pyrazolyl)benzamides () reveal that hydrogen bonding and electrostatic interactions stabilize these compounds. The methoxy group in the target compound may similarly contribute to stabilization via lone-pair interactions .

Common Routes :

  • Benzamides are typically synthesized via acyl chloride reactions with amines (e.g., uses 2-chlorobenzoyl chloride and 2-fluoro-5-nitroaniline). Yields for such reactions range from 85% to 93% in optimized conditions .
  • The acetamide analog (2-chloro-N-(2-methoxybenzyl)acetamide, ) demonstrates the versatility of benzylamine intermediates in generating diverse derivatives for agrochemical and pharmaceutical applications .

Key Findings and Implications

Substituent Position Matters : Ortho-methoxy groups (as in the target compound) impose steric hindrance, whereas para-substituted methoxy analogs () exhibit distinct conformational behaviors affecting reactivity and binding.

Heterocycles Enhance Bioactivity : Thiazole and indole modifications () suggest avenues for improving the target compound’s bioactivity through structural diversification.

Computational Insights : DFT studies () provide a framework for predicting interactions and stability, guiding future synthetic efforts.

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